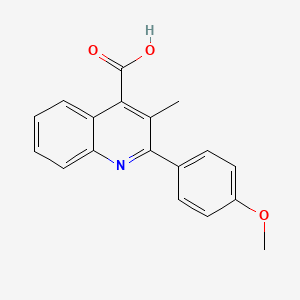

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-16(18(20)21)14-5-3-4-6-15(14)19-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWWVUCWJCSYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core. The methyl group can be introduced via alkylation reactions, and the carboxylic acid group is often introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including the Pfitzinger reaction, which involves the reaction of isatin derivatives with appropriate α-methyl ketones. The characterization of the synthesized compound is typically done using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial activity. In studies involving various pathogens, compounds similar to 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid have shown promising results against bacteria and fungi.

Antileishmanial Activity

A study focused on the antileishmanial properties of quinoline derivatives found that certain compounds exhibited potent activity against Leishmania donovani. The synthesized compounds were tested at varying concentrations, revealing an IC50 value that indicates their effectiveness compared to standard treatments.

Table 2: Antileishmanial Activity Results

| Compound | IC50 (μg/mL) | Comparison to Control |

|---|---|---|

| Q1 | 1.56 | Effective |

| Q2 | 5.00 | Moderate |

Antioxidant Properties

The antioxidant activity of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid has been evaluated using the DPPH assay. This compound showed a higher inhibition percentage compared to other quinoline derivatives, indicating its potential as a natural antioxidant.

Table 3: Antioxidant Activity Comparison

| Compound | Inhibition Percentage (%) |

|---|---|

| 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid | 40.43 |

| 2-Methylquinoline-4-carboxylic acid | 30.25 |

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid with various biological targets. These studies help in understanding the mechanism of action and potential therapeutic uses.

Table 4: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| DHODH | -9.5 | Hydrogen bonds with residues T63 and Y356 |

| EGFR | -8.7 | π-stacking interactions |

Case Studies

-

Anticancer Properties : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.

- Table 5: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 150 Induction of apoptosis A549 180 Cell cycle phase G1 arrest - In Silico Studies : The compound has been subjected to in silico studies for predicting its pharmacokinetic properties and potential toxicity, aiding in the design of safer and more effective drugs.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds:

Impact of Substituents on Physicochemical Properties

- Methoxy vs.

- Methyl Groups : The 3-methyl substituent in the target compound introduces steric hindrance, which may influence binding to biological targets or metabolic enzymes .

- Halogen Substitutions : Chloro or bromo substituents (e.g., in 2-(4-ClPh) derivatives) enhance electronic effects and may improve target affinity via halogen bonding .

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Exhibit potent activity against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL) .

- Diarylquinolines: Demonstrated antifungal and antitubercular activities, likely due to enhanced lipophilicity and target engagement .

Anticancer Potential

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline: Structural analogs with amino and methoxy groups show promise in cancer cell line assays .

Biological Activity

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in areas such as antioxidant , anticancer , and antimicrobial activities. This article explores the biological activities of this compound, supported by various studies and data.

Antioxidant Activity

Research indicates that quinoline derivatives possess significant antioxidant properties. A study reported that the antioxidant activity of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid was evaluated using the DPPH assay, which measures the ability to scavenge free radicals.

Results:

- Inhibition Percentage : The compound showed an inhibition percentage of approximately 40.43% at a concentration of 5 mg/L, indicating superior antioxidant capacity compared to other derivatives tested .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. A related study on similar quinoline-4-carboxylic acids demonstrated promising anticancer activity against various cancer cell lines.

Key Findings:

- Cytotoxicity : Compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MIA PaCa-2. For example, one derivative showed an IC50 value of 0.127 μM against HCT-116 cells, suggesting potent cytotoxic effects .

- Mechanism of Action : The mechanism may involve interference with tubulin polymerization, akin to established chemotherapeutics like taxol .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been documented, with several studies indicating effectiveness against various bacterial strains.

Comparative Analysis:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid | Staphylococcus aureus | 32 μg/mL |

| Norfloxacin | Staphylococcus aureus | 16 μg/mL |

| 8a (another quinolone derivative) | Escherichia coli | 8 μg/mL |

This table illustrates the comparative antimicrobial activity, highlighting that 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid exhibits significant antibacterial properties comparable to established antibiotics .

Case Studies and Experimental Data

A comprehensive study synthesized various quinoline derivatives and assessed their biological activities. The findings indicated that modifications in the chemical structure significantly influenced biological efficacy.

Example Case Study:

In a study focusing on the synthesis and evaluation of quinoline derivatives, it was found that structural variations led to enhanced biological activities. For instance, derivatives with electron-donating groups showed increased antioxidant and anticancer activities compared to their counterparts with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, and how can reaction yields be optimized?

- The compound can be synthesized via condensation reactions followed by cyclization. For example, the Bischler-Napieralski reaction is a validated route for analogous quinoline derivatives, involving cyclodehydration of amides using POCl₃ or other acidic conditions . Optimization may involve temperature control (e.g., reflux in diphenyl ether at 260°C for 15 minutes) and stoichiometric adjustments of intermediates like ethyl esters, as demonstrated in related quinoline-3-carboxylic acid syntheses .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

- Use 1H/13C NMR in DMSO-d₆ to resolve aromatic protons and methoxy groups (δ 3.8–4.0 ppm for OCH₃) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₂₃H₁₅F₂NO₂ in a fluorinated analog ). Purity can be assessed via reverse-phase HPLC with a C18 column (UV detection at 254 nm), calibrated against reference standards .

Q. What safety protocols are critical during handling and storage?

- Avoid inhalation and skin contact using nitrile gloves, lab coats, and fume hoods. Store in airtight containers at 2–8°C, away from ignition sources, as recommended for structurally similar quinoline-carboxylic acids . Emergency measures include eye irrigation with saline for 15 minutes and immediate medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Discrepancies may arise from metabolic instability or poor bioavailability. To address this, conduct pharmacokinetic profiling (e.g., plasma stability assays) and modify substituents like the 4-methoxyphenyl group to enhance metabolic resistance . Compare results with structurally related compounds, such as 6-fluoroquinoline analogs, which show improved ABCB1 modulation .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

- Salt formation (e.g., sodium or potassium salts of the carboxylic acid moiety) or co-solvency with DMSO/PEG-400 can enhance aqueous solubility . Computational tools like LogP calculations (e.g., using PubChem data ) predict lipophilicity, guiding structural modifications such as ethoxy or hydroxy substitutions at specific positions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) using X-ray crystallography data from related quinoline-protein complexes (e.g., ABCB1 transporters ) can identify binding affinities. Density Functional Theory (DFT) calculations analyze electronic properties of the methoxyphenyl and quinoline moieties to correlate with activity .

Data Contradiction and Validation

Q. How should researchers address variability in synthetic yields reported across studies?

- Replication under controlled conditions (e.g., inert atmosphere, purified reagents) is critical. For example, hydrolysis of ethyl esters to carboxylic acids requires strict pH control (10% NaOH in methanol) to avoid side reactions . Cross-validate yields with independent methods like gravimetric analysis and LC-MS quantification .

Q. What analytical approaches validate the absence of regioisomeric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.